molecular formula C21H32FN3O2 B11350196 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)acetamide

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)acetamide

Cat. No.: B11350196
M. Wt: 377.5 g/mol
InChI Key: XNJIRBLAQPNSOQ-UHFFFAOYSA-N
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Description

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a cyclohexyl group, and a fluorophenoxy acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 1-(4-ethylpiperazin-1-yl)cyclohexane through the reaction of 4-ethylpiperazine with cyclohexylmethyl chloride under basic conditions.

    Introduction of the Fluorophenoxy Group: The next step involves the reaction of the piperazine derivative with 4-fluorophenoxyacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The piperazine ring may interact with receptors or enzymes, modulating their activity. The fluorophenoxy group can enhance binding affinity and specificity, while the cyclohexyl group provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)acetamide
  • N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-chlorophenoxy)acetamide

Uniqueness

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its potential for receptor binding and pharmacological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H32FN3O2

Molecular Weight

377.5 g/mol

IUPAC Name

N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C21H32FN3O2/c1-2-24-12-14-25(15-13-24)21(10-4-3-5-11-21)17-23-20(26)16-27-19-8-6-18(22)7-9-19/h6-9H,2-5,10-17H2,1H3,(H,23,26)

InChI Key

XNJIRBLAQPNSOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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